molecular formula C9H6ClNO2 B2567789 3-Chloro-1H-indole-4-carboxylic acid CAS No. 1556154-44-9

3-Chloro-1H-indole-4-carboxylic acid

Cat. No. B2567789
CAS RN: 1556154-44-9
M. Wt: 195.6
InChI Key: ZEQDVTCFHYZUKW-UHFFFAOYSA-N
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Description

3-Chloro-1H-indole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound belongs to the indole family, which is a class of organic compounds that is widely used in medicinal chemistry due to its diverse biological activities.

Scientific Research Applications

Synthesis and Characterization

3-Chloro-1H-indole-4-carboxylic acid derivatives play a crucial role in synthetic chemistry, primarily as core compounds for further chemical modifications. For instance, 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids were synthesized using 1H-indole-2-carboxylic acids as the core compound. These synthesized compounds were characterized by IR, NMR, mass spectral data, and elemental analysis, showcasing their potential for various applications in scientific research (Reddy et al., 2022).

Therapeutic Applications

Indole derivatives have attracted attention due to their therapeutic applications, particularly in the field of antimicrobial activities. A series of indole-2-carboxylic acid derivatives were synthesized and tested for antibacterial and antifungal activities, demonstrating significant potential as therapeutic agents (Raju et al., 2015).

Chemical Reactions and Molecular Docking Studies

This compound is also significant in the field of chemical reactions, such as the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent. This synthesis process highlights the versatility of this compound in producing various chemically significant molecules (Majo & Perumal, 1996). Moreover, molecular docking studies of this compound derivatives reveal their potential interactions with target proteins, suggesting their relevance in drug design and development (Abdel-Motaleb et al., 2007).

Novel Compounds and Biological Activities

The synthesis of novel compounds, such as indole-coumarin hybrids, and their biological activity assessment, particularly in anticancer drug research, are other significant applications. These hybrids have shown potential in various biological activities, including interaction with genes involved in tumorigenesis, indicating the compound's relevance in medical research (Kamath et al., 2015).

properties

IUPAC Name

3-chloro-1H-indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-6-4-11-7-3-1-2-5(8(6)7)9(12)13/h1-4,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQDVTCFHYZUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1556154-44-9
Record name 3-chloro-1H-indole-4-carboxylic acid
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